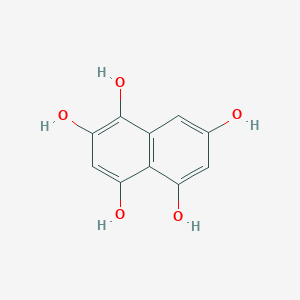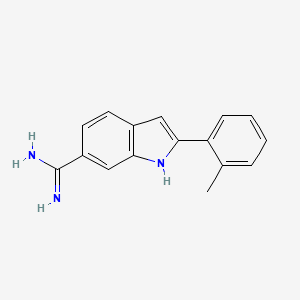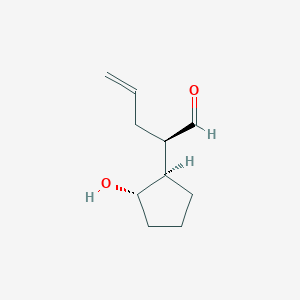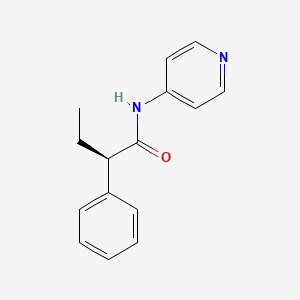
Naphthalene-1,2,4,5,7-pentol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,2,4,5,7-pentol is an organic compound belonging to the class of naphthols and derivatives. It is characterized by the presence of five hydroxyl groups (-OH) attached to the naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,2,4,5,7-pentol typically involves the hydroxylation of naphthalene derivatives. One common method is the oxidation of naphthalene using strong oxidizing agents such as chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the pentol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity. The crude product is then purified through crystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,2,4,5,7-pentol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, leading to the formation of naphthalene or partially reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is used for reduction reactions.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Naphthalene and partially reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Naphthalene-1,2,4,5,7-pentol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of naphthalene-1,2,4,5,7-pentol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the naphthalene ring can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,2,3,4-tetrol: A similar compound with four hydroxyl groups on the naphthalene ring.
Naphthalene-1,2,3,4,5,6-hexol: A compound with six hydroxyl groups on the naphthalene ring.
Naphthalene-1,2-diol: A simpler derivative with two hydroxyl groups on the naphthalene ring.
Uniqueness
Naphthalene-1,2,4,5,7-pentol is unique due to the specific positioning and number of hydroxyl groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H8O5 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
naphthalene-1,2,4,5,7-pentol |
InChI |
InChI=1S/C10H8O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-15H |
InChI Key |
IISYZEMBGRNYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(C=C2O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(6-Hydroxy-benzo[D]isoxazol-3-YL)benzene-1,3-diol](/img/structure/B10758607.png)
![N-(Trans-4-{(1s,2s)-2-Amino-3-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Methyl-3-Oxopropyl}cyclohexyl)-N-Methylacetamide](/img/structure/B10758618.png)


![(2S)-2-{[Hydroxy(4-iodobenzyl)phosphoryl]methyl}pentanedioic acid](/img/structure/B10758642.png)

![(2s)-2-[3-(Aminomethyl)phenyl]-3-[(R)-Hydroxy{(1r)-2-Methyl-1-[(Phenylsulfonyl)amino]propyl}phosphoryl]propanoic Acid](/img/structure/B10758656.png)
![(2s)-3-(1-{[2-(2-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-Yl]methyl}-1h-Indol-5-Yl)-2-Ethoxypropanoic Acid](/img/structure/B10758668.png)
![3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide](/img/structure/B10758685.png)


![N-{2-[6-(2,4-Diamino-6-ethylpyrimidin-5-YL)-2,2-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-YL]ethyl}acetamide](/img/structure/B10758708.png)

![N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B10758726.png)
